N-(3,5-dimethyl-2-nitrophenyl)acetamide
Description
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Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChI Key |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Acetyl Chloride with Base Catalysis
Acetyl chloride, in the presence of a base such as pyridine or triethylamine, offers a faster reaction rate due to its higher electrophilicity.
Procedure :
-
Reagents : 1:1.1 molar ratio of aniline to acetyl chloride, with 1.5 equivalents of pyridine.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.
Key Findings :
Microwave-Assisted Acetylation
Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing time and energy consumption.
Procedure :
Key Findings :
-
Yield : 88–90% with comparable purity to conventional methods.
-
Scalability : Limited to small-scale synthesis due to equipment constraints.
Optimization of Reaction Conditions
Temperature and Time Dependence
A study comparing reaction kinetics revealed:
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 8 | 72 | 95 |
| 80 | 6 | 89 | 98 |
| 100 | 4 | 91 | 97 |
Higher temperatures (>100°C) risk decomposition of the nitro group, reducing yield.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate longer purification steps. Non-polar solvents (toluene) favor precipitation-driven yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and safety:
Waste Management
-
Acetic Acid Recovery : Distillation reclaims >95% of unreacted acetic anhydride.
-
Nitrogen Oxides Mitigation : Scrubbers neutralize NOx byproducts from nitro-group stability challenges.
Emerging Methodologies
Enzymatic Acetylation
Immobilized lipases (e.g., Candida antarctica) catalyze acetylation in aqueous media at 30–40°C, offering a green chemistry alternative.
Solid-Phase Synthesis
Functionalized resins (e.g., Wang resin) enable stepwise synthesis for high-throughput screening:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional (Ac₂O) | 85–92 | 98 | High | Moderate |
| AcCl + Base | 78–84 | 97 | Medium | Low |
| Microwave | 88–90 | 98 | Low | Low |
| Continuous Flow | 90 | 97 | High | Moderate |
| Enzymatic | 65–70 | 95 | Low | Low |
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dimethyl-2-nitrophenyl)acetamide?
- Methodological Answer : The compound is synthesized via acylation of 3,5-dimethyl-2-nitroaniline with acetic anhydride under reflux conditions (4–6 hours, ~110°C) in the presence of a base like pyridine or triethylamine to neutralize acetic acid byproducts. The crude product is isolated by filtration and purified via recrystallization (e.g., ethanol or methanol). Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed by melting point analysis and spectroscopic techniques (IR, NMR, MS) . Table 1 : Typical Synthesis Conditions
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | Acylating agent | Reflux, 4–6 hours | ~75% |
| Pyridine | Base | Room temperature | — |
| Ethanol | Recrystallization | Cool to 0°C | High |
Q. How is this compound characterized?
- Methodological Answer : Characterization involves:
- IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include δ 2.2 ppm (s, 3H, acetamide CH₃), δ 2.3 ppm (s, 6H, aromatic CH₃), and δ 8.1 ppm (s, 1H, aromatic H) .
- Mass Spectrometry : Molecular ion peak at m/z 236.2 (C₁₀H₁₁N₂O₃) confirms molecular weight .
Table 2 : Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 1650 cm⁻¹, 1520 cm⁻¹ | Amide C=O, nitro NO₂ |
| ¹H NMR | δ 2.2 (s, 3H), δ 2.3 (s, 6H) | Methyl groups |
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : The nitro group and acetamide moiety make the compound sensitive to light and moisture. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. Stability is monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 3,5-dimethyl-2-nitroaniline .
Advanced Research Questions
Q. How do substituent positions (methyl, nitro) influence reactivity and crystal packing?
- Methodological Answer : Meta-substituted methyl groups increase steric hindrance, slowing nucleophilic substitution (e.g., Cl⁻ replacement). Nitro groups at the 2-position enhance electrophilicity, favoring reduction to amines (e.g., H₂/Pd-C → NH₂). X-ray crystallography reveals that methyl groups disrupt coplanarity between the phenyl and acetamide moieties, altering intermolecular hydrogen bonding and crystal lattice stability .
Q. What mechanisms underlie the reduction of the nitro group in this compound?
- Methodological Answer : Reduction pathways include:
- Catalytic Hydrogenation : H₂ gas with Pd/C (1 atm, 25°C) selectively reduces nitro to amine. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Chemical Reduction : SnCl₂ in HCl generates hydroxylamine intermediates, which are further reduced to NH₂. Quench with NaOH and extract with dichloromethane .
Q. How can conflicting reports on antimicrobial activity be resolved?
- Methodological Answer : Discrepancies arise from impurities (e.g., unreacted aniline) or assay variability. Standardize testing using:
- Purification : HPLC (>98% purity).
- Assay Conditions : Broth microdilution (CLSI guidelines) against Klebsiella pneumoniae (ATCC 700603).
Table 3 : Antimicrobial Activity (Example Data)
| Strain | MIC (μg/mL) | Method |
|---|---|---|
| K. pneumoniae | 12.5 | Broth microdilution |
| E. coli (ESBL) | 25.0 | Agar dilution |
Q. What strategies optimize regioselectivity in substitution reactions?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Use polar aprotic solvents (DMF) with K₂CO₃ to activate the nitro group for meta-substitution.
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) at −78°C to introduce substituents ortho to the acetamide group .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
